6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid
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Overview
Description
6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a diazinane derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol, with the addition of an acid catalyst like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or diazinane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or diazinane rings .
Scientific Research Applications
6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-2-piperidinecarboxylic acid: Similar in structure but with a piperidine ring instead of a diazinane ring.
4-Oxo-2-pyrimidinyl-1,3-diazinane-4-carboxylic acid: Similar but with a different substitution pattern on the pyrimidine ring.
Uniqueness
6-Oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N4O3 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
6-oxo-2-pyrimidin-2-yl-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C9H10N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-3,5,8,12H,4H2,(H,13,14)(H,15,16) |
InChI Key |
CXYFEJIPQQCRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(NC1=O)C2=NC=CC=N2)C(=O)O |
Origin of Product |
United States |
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